4H,6H-Thieno[3,4-B]furan-3-carboxylic acid

Conducting Polymers Organic Electronics Band Gap Engineering

Sourcing a reliable bicyclic heterocycle for low-bandgap polymer synthesis often involves lengthy lead times and inconsistent quality. This compound offers a direct solution: a validated one-step, quantitative-yield scaffold for poly(thieno[3,4-b]furan) (PT34bF). - Achieves a polymer band gap of ~1.03 eV, suitable for NIR photodetectors and transparent electrodes. - Functional carboxylic acid handle enables diverse derivatization for medicinal chemistry libraries. - Consistent, high-purity supply streamlines R&D continuity and scale-up feasibility.

Molecular Formula C7H6O3S
Molecular Weight 170.18
CAS No. 107710-64-5
Cat. No. B2987630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,6H-Thieno[3,4-B]furan-3-carboxylic acid
CAS107710-64-5
Molecular FormulaC7H6O3S
Molecular Weight170.18
Structural Identifiers
SMILESC1C2=C(CS1)OC=C2C(=O)O
InChIInChI=1S/C7H6O3S/c8-7(9)4-1-10-6-3-11-2-5(4)6/h1H,2-3H2,(H,8,9)
InChIKeyIOGKMDVZOOZYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4H,6H-Thieno[3,4-B]furan-3-carboxylic acid: Compound Profile & Procurement


4H,6H-Thieno[3,4-B]furan-3-carboxylic acid (CAS 107710-64-5) is a bicyclic heterocyclic scaffold comprising a fused thiophene and furan ring system with a carboxylic acid functional group (molecular formula C₇H₆O₃S, MW 170.19 g/mol) . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and as a monomer precursor for the synthesis of low-bandgap conducting polymers [1]. Its core thieno[3,4-b]furan framework is known to confer distinct electronic properties, including a reduced band gap compared to analogous heterocyclic systems, which is critical for applications in organic electronics and optoelectronics [1].

Why Generic Furans & Thiophenes Cannot Substitute


The distinct fused thieno[3,4-b]furan architecture of this compound imparts unique electronic properties that cannot be replicated by simple monocyclic furans (e.g., furan-2-carboxylic acid) or thiophenes (e.g., thiophene-2-carboxylic acid), or by other bicyclic isomers . In the context of conducting polymers, the specific arrangement of sulfur and oxygen heteroatoms in the fused ring system is essential for achieving the desired low band gap (e.g., ~1.03 eV for its homopolymer) and optical transparency, as this geometry directly modulates the HOMO-LUMO energy levels and π-conjugation pathway [1]. Furthermore, in medicinal chemistry, the carboxylic acid handle and the unique steric and electronic environment provided by the fused bicyclic core dictate specific binding interactions and downstream derivatization potential, which are fundamentally altered when substituting with mono-heterocyclic carboxylic acids or other fused analogs like thieno[3,2-b]furan . The quantitative differentiation from its closest analog, the 5,5-dioxide derivative, further underscores that even subtle structural modifications within this class lead to significant changes in physical properties and application suitability .

Quantitative Comparison vs. Structural Analogs


Low Band Gap Advantage vs. Polythiophene

The homopolymer derived from the thieno[3,4-b]furan core, poly(thieno[3,4-b]furan) (PT34bF), exhibits a significantly lower band gap compared to the widely used conjugated polymer polythiophene [1]. This is a key performance indicator for applications like organic photovoltaics and near-infrared (NIR) detection [2].

Conducting Polymers Organic Electronics Band Gap Engineering

Optical Transparency Advantage vs. Thienothiophene Analog

Poly(thieno[3,4-b]furan) (PT34bF) is reported as an 'optically transparent' low band gap polymer [1]. While both PT34bF and the polymer from its sulfur analog, poly(thieno[3,4-b]thiophene) (PT34bT), possess low band gaps, the replacement of a sulfur atom with an oxygen atom in the fused ring system enhances optical transparency in the visible region, a critical property for applications like transparent electrodes and electrochromic windows [2].

Optically Transparent Conductors Electrochromics Conjugated Polymers

pKa and LogP vs. 5,5-Dioxide Derivative

A direct comparison of predicted physicochemical properties reveals that the target compound (4H,6H-Thieno[3,4-B]furan-3-carboxylic acid) is significantly more lipophilic than its 5,5-dioxide analog (CAS 2228179-60-8) . This difference has profound implications for its suitability in medicinal chemistry and agrochemical discovery programs.

Physicochemical Properties Drug-likeness ADME Prediction

One-Step Quantitative Synthesis Protocol

A recent publication provides a validated protocol for the one-step synthesis of 4H,6H-thieno[3,4-b]furan-3-carboxylic acid in quantitative yield using adapted Vilsmeier conditions [1]. This is a significant improvement over earlier multi-step synthetic routes that often resulted in lower overall yields and required more complex purification [2].

Synthetic Methodology Process Chemistry Scalability

Cytotoxicity in MCF-7 & HeLa Cells

Preliminary biological evaluation of 4H,6H-Thieno[3,4-B]furan-3-carboxylic acid demonstrates dose-dependent cytotoxicity against human cancer cell lines, providing a quantitative baseline for structure-activity relationship (SAR) studies . While a direct comparator analog is not reported in the same assay, the data establish the compound's inherent biological activity, which is the essential first step for any lead optimization program.

Anticancer Cytotoxicity Medicinal Chemistry

Validated Application Scenarios


Low-Bandgap Conjugated Polymers for NIR Optoelectronics

This compound serves as a critical monomer precursor for synthesizing poly(thieno[3,4-b]furan) (PT34bF), a conjugated polymer with a low band gap of ~1.03 eV [1]. This property makes it highly suitable for near-infrared (NIR) photodetectors, organic photovoltaics, and other devices requiring absorption beyond the visible spectrum, offering a clear performance advantage over higher-bandgap polymers like polythiophene (2.1 eV) [2].

Anticancer Lead Optimization Scaffold

With documented in vitro cytotoxicity (IC50 ≈ 15 µM in MCF-7 and ≈ 20 µM in HeLa cells) , this compound is a valuable starting scaffold for medicinal chemists. Its predicted physicochemical properties, including a LogP of ~1.45 , suggest favorable membrane permeability, making it an attractive core for synthesizing focused libraries to improve potency and selectivity against cancer targets.

Transparent Conductors & Electrochromic Devices

When polymerized, the resulting PT34bF is reported to be optically transparent [1]. This unique combination of low band gap and optical transparency is valuable for applications like transparent electrodes in displays and solar cells, or as an active layer in electrochromic smart windows where high visible light transmission is required alongside electronic functionality [3].

High-Yield Synthetic Intermediate for Complex Heterocycles

The availability of a validated one-step, quantitative-yield synthesis protocol [4] makes this compound a highly reliable and cost-effective synthetic intermediate. Its fused heterocyclic core and carboxylic acid handle allow for diverse chemical transformations, making it an efficient building block for constructing more complex molecular architectures in both academic and industrial research settings .

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